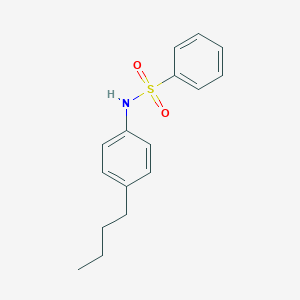

N-(4-butylphenyl)benzenesulfonamide

Description

N-(4-butylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-butylphenyl group. Its molecular formula is C₁₆H₁₉NO₂S, with a molar mass of 301.39 g/mol (calculated from ).

Properties

Molecular Formula |

C16H19NO2S |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3 |

InChI Key |

RNOCMAYJXZFWHP-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(4-butylphenyl)benzenesulfonamide and Analogues

Enzyme Inhibition

- Mutant IDH1 Inhibition : The methyl-substituted analog N-(4-butylphenyl)-4-methylbenzenesulfonamide () exhibits potent inhibition of mutant IDH1-R132H (IC₅₀ <1 µM). The 4-methyl group and piperazine-carbonyl moiety enhance binding affinity through hydrophobic interactions and hydrogen bonding .

- HIV Integrase Inhibition : Derivatives with nitro groups on the benzenesulfonamide (e.g., ) show improved activity, suggesting electron-withdrawing groups stabilize ligand-enzyme interactions.

Acetylcholinesterase Reactivation

Halogenated derivatives like N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamide () demonstrate superior reactivation of acetylcholinesterase when combined with pralidoxime. The smaller size and electronegativity of Cl/F substituents likely improve binding to the enzyme’s active site compared to the bulkier butyl group .

Antimicrobial and Anticancer Activity

- Antifungal/Antibacterial : Sulfonamides with sulfamoylbenzyl or thiazole groups () rely on hydrogen bonding (e.g., with fungal CYP51) for activity. The butylphenyl group may reduce solubility, limiting broad-spectrum efficacy.

- Anticancer: Derivatives with indoloquinazolinone cores () target topoisomerases, while the butylphenyl analog’s mechanism remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.